Metubine

Description

Historical Context of Metocurine (B613844) Iodide Discovery and Early Chemical Derivation Research

Metocurine iodide, also known by names such as dimethyl tubocurarine (B1210278) iodide and (+)-O,O¢-dimethylchondrocurarine diiodide, emerged from early 20th-century research into neuromuscular blocking agents. drugfuture.com Its development is directly linked to the study of curare and its active alkaloid, tubocurarine. The foundational chemical process for producing Metocurine iodide involves the methylation of d-tubocurarine with methyl iodide. drugfuture.com This chemical modification, creating a dimethyl ether of d-tubocurarine, resulted in a new, potent skeletal muscle relaxant. drugfuture.commerriam-webster.com By the early 1960s, metocurine, as the trimethyl derivative of tubocurarine, was one of the few nondepolarizing neuromuscular blocking agents available to anaesthetists. nih.gov

Academic Classification within Competitive Nondepolarizing Neuromuscular Blocking Agents

Metocurine iodide is academically classified as a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent. drugbank.comnih.govpharmacompass.com This classification is based on its chemical structure and its mechanism of action at the neuromuscular junction.

Nondepolarizing Agent: This term signifies that the compound blocks neural transmission at the myoneural junction without causing depolarization of the motor end plate. academic.ru

Competitive Agent: The drug functions by antagonizing the action of the neurotransmitter acetylcholine (B1216132). drugbank.comnih.govdrugbank.com It binds competitively to the cholinergic receptor sites on the motor end-plate. nih.govdrugbank.com This competition prevents acetylcholine from binding to its receptors, thereby inhibiting the muscle contraction that would normally follow nerve stimulation. academic.rudrugbank.com

The antagonism caused by Metocurine iodide is reversible and can be inhibited by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. drugbank.comnih.gov

Table 1: Chemical and Physical Properties of Metocurine Iodide

| Property | Value |

| CAS Registry Number | 7601-55-0 drugfuture.com |

| Molecular Formula | C40H48I2N2O6 drugfuture.com |

| Molecular Weight | 906.63 g/mol drugfuture.com |

| Appearance | Crystals drugfuture.com |

| Solubility | Slightly soluble in water; very slightly soluble in alcohol. drugfuture.com |

| Optical Rotation | [a]D22 +148 to +158° (c = 0.25) drugfuture.com |

| Absorption Maximum | 280 nm drugfuture.com |

Foundational Research Contributions to Neuromuscular Pharmacology

The study of compounds like Metocurine iodide has been fundamental to the advancement of neuromuscular pharmacology. Early research in the 19th century established the first valid structure-action relationships in pharmacology, demonstrating that quaternary ammonium (B1175870) compounds, like the derivatives of various alkaloids, possessed a curare-like ability to paralyze skeletal muscle. nih.gov

Metocurine iodide, as a derivative of tubocurarine, was part of the first generation of such agents used clinically. nih.gov While effective, the clinical experience with these early compounds, including their side effects and duration of action, highlighted the need for improved agents. nih.gov This dissatisfaction spurred further research and development, leading to the design of newer neuromuscular blocking drugs with more desirable pharmacological profiles, such as pancuronium (B99182) and atracurium. nih.gov Therefore, the study and clinical use of Metocurine iodide provided a crucial foundation and impetus for the subsequent evolution of neuromuscular blocking agents in anesthetic practice. nih.gov

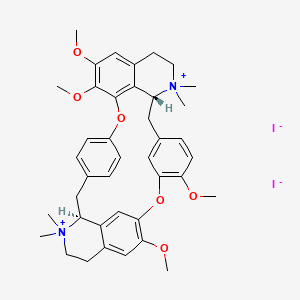

Structure

2D Structure

Properties

Key on ui mechanism of action |

Metocurine iodide antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |

|---|---|

CAS No. |

7601-55-0 |

Molecular Formula |

C40H48IN2O6+ |

Molecular Weight |

779.7 g/mol |

IUPAC Name |

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene iodide |

InChI |

InChI=1S/C40H48N2O6.HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;/h9-14,21-24,31-32H,15-20H2,1-8H3;1H/q+2;/p-1/t31-,32+;/m0./s1 |

InChI Key |

LFBAHJRKVCTHKA-XJEPUKKESA-M |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

melting_point |

267-270 |

Other CAS No. |

7601-55-0 |

Related CAS |

5152-30-7 (Parent) |

Synonyms |

dimethyl dl-curine dimethochloride dimethyl-L-curine dimethochloride dimethyl-L-curine dimethoiodide dimethylchondrocurarine dimethylcurarine dimethochloride dimethylcurine DMCDM metocurine metocurine dichloride metocurine dichloride(1alpha)-isomer metocurine dichloride, (1'alpha)-isomer metocurine dichloride, (1beta)-(+-)-isomer metocurine dihydroxide metocurine diiodide metocurine diiodide, (1beta)-(+-)-isomer metocurine diiodide, (1beta)-isomer metocurine iodide metocurine, (1'alpha)-isomer metocurine, (1beta)-isomer Metubine |

Origin of Product |

United States |

Molecular Mechanisms of Action and Receptor Interaction Dynamics of Metocurine Iodide

Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Metocurine (B613844) iodide exerts its effect through competitive antagonism at nAChRs drugbank.comnih.govncats.io. This mechanism involves a reversible binding to the receptor, where the presence of metocurine iodide directly competes with the endogenous neurotransmitter, acetylcholine drugbank.comnih.govcambridge.org.

The primary site of action for metocurine iodide is the motor end-plate, the specialized synapse between a motor neuron and a muscle fiber ontosight.aidrugbank.comnih.govncats.io. Here, it binds to the cholinergic receptor sites of the nAChR, which are embedded in the muscle cell membrane drugbank.comnih.govncats.io. These receptors are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of ions, leading to depolarization and muscle fiber excitation cambridge.orgmedchemexpress.com. By competitively blocking these sites, metocurine iodide prevents acetylcholine from binding and initiating this excitatory process ontosight.aidrugbank.comnih.govcambridge.org. The antagonism can be reversed by acetylcholinesterase inhibitors, such as neostigmine, edrophonium, and pyridostigmine, which increase the concentration of acetylcholine at the synapse drugbank.comnih.gov.

Nicotinic acetylcholine receptors are pentameric protein complexes, typically composed of two α subunits and one each of β, δ, and ε (or γ in fetal receptors) subunits cambridge.orgnih.gov. The binding sites for agonists and competitive antagonists, including metocurine iodide, are located at the interfaces between an α subunit and a neighboring non-α subunit nih.govnih.govnih.gov. Specifically, the adult muscle-type nAChR possesses two non-identical binding sites for acetylcholine, situated at the α–δ and α–ε subunit interfaces nih.govnih.gov. Occupation of even a single binding site by a competitive antagonist is sufficient to prevent the receptor channel from opening cambridge.orgnih.gov.

Elucidation of Receptor Subunit Interface Interactions

The precise interactions of metocurine iodide with the nAChR are further understood by examining its binding to different subunit interfaces and the specific amino acid residues involved.

Metocurine iodide, similar to its structural analog d-tubocurarine (d-TC), exhibits a preference for binding to specific subunit interfaces within the nAChR nih.govnih.govnih.govphysiology.org. Studies have demonstrated that metocurine iodide binds with significantly higher affinity to the α–ε subunit interface compared to the α–δ subunit interface nih.govnih.gov. This selectivity is quantified by reported affinity preferences, with metocurine favoring the α–ε interface by factors of 70 to 170-fold nih.gov or approximately 80-fold nih.gov.

| Receptor Interface | Affinity Preference (Fold) | Source |

| α–ε interface | 70-170 | nih.gov |

| α–δ interface | (relative to α–ε) | nih.gov |

| α–ε interface | 80 | nih.gov |

| α–δ interface | (relative to α–ε) | nih.gov |

Site-directed mutagenesis studies, often coupled with computational modeling and functional assays, have been instrumental in identifying key amino acid residues involved in metocurine iodide binding. These studies reveal that while metocurine and d-TC are structurally similar, they bind in distinct orientations and interact with different residues nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Mutations within the binding pocket have shown differential effects on the affinity of metocurine iodide. For instance, specific mutations in the ε subunit, such as ε L117K, ε Y111K, and ε L109K, have been shown to decrease metocurine iodide's binding affinity by up to three orders of magnitude, while having only minor effects on d-tubocurarine binding researchgate.net. Conversely, mutations at the α subunit face, like α Y198T, reduce the affinity for both metocurine and d-TC, whereas the α Y198F mutation preferentially enhances d-TC affinity, indicating distinct residue contributions researchgate.net. These findings highlight the nuanced interactions that govern the binding of metocurine iodide to specific regions of the nAChR.

| Residue Location | Mutation | Effect on Metocurine Binding Affinity | Source |

| ε subunit | L117K | Decreased (up to 3 orders of magnitude) | researchgate.net |

| ε subunit | Y111K | Decreased (up to 3 orders of magnitude) | researchgate.net |

| ε subunit | L109K | Decreased (up to 3 orders of magnitude) | researchgate.net |

| α subunit | Y198T | Decreased | researchgate.net |

| α subunit | Y198F | No significant change/slight alteration | researchgate.net |

Table of Compound Names

Metocurine iodide

Dimethyltubocurarine iodide

Acetylcholine (ACh)

(+)-Tubocurarine (d-TC)

Neostigmine

Edrophonium

Pyridostigmine

Cisatracurium

α-Bungarotoxin

Allosteric Modulation Concepts Related to Metocurine Iodide Binding

Allosteric modulation, in the context of nicotinic acetylcholine receptors (nAChRs), refers to the phenomenon where ligands bind to sites on the receptor distinct from the primary acetylcholine-binding site (the orthosteric site) nih.govmdpi.com. These allosteric modulators can alter the receptor's conformation, thereby influencing the binding affinity or functional response to the orthosteric agonist, acetylcholine nih.govmdpi.com. Such modulators can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) receptor activity nih.govmdpi.com.

However, Metocurine iodide's established mechanism of action is that of a competitive antagonist nih.govdrugbank.comncats.ionih.gov. It binds directly to the orthosteric site, the same location where acetylcholine normally binds nih.govdrugbank.comncats.io. This direct competition for the binding site is fundamentally different from allosteric modulation, which involves binding to a separate, secondary site. The scientific literature characterizes Metocurine iodide's interaction with nAChRs as direct competition with acetylcholine, rather than binding to an allosteric site to influence receptor function nih.govdrugbank.comncats.ionih.gov. Therefore, Metocurine iodide does not operate via allosteric modulation principles; its effects stem from occupying the acetylcholine binding site.

Ligand-Induced Conformational Changes in Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate rapid synaptic transmission medchemexpress.comphysiology.org. The binding of the endogenous neurotransmitter, acetylcholine, to specific sites on the nAChR triggers a series of conformational changes within the receptor protein physiology.orgidrblab.net. These dynamic structural rearrangements ultimately lead to the opening of an ion-conducting pore, allowing the passage of ions and generating an electrical signal in the postsynaptic membrane physiology.orgidrblab.net.

Metocurine iodide, as a competitive antagonist, interferes with this process by binding to the orthosteric sites on the nAChR nih.govdrugbank.comncats.ionih.gov. By occupying these ligand-binding domains, Metocurine iodide physically prevents acetylcholine from binding and initiating the cascade of conformational changes required for channel activation nih.govdrugbank.comncats.io. Studies have indicated that Metocurine iodide, similar to (+)-tubocurarine, exhibits a preference for binding to the α-ε subunit interface of the adult muscle-type nAChR nih.govnih.gov. This interface is recognized as a high-affinity binding site for these antagonists nih.govnih.gov. The occupation of this critical site by Metocurine iodide effectively stabilizes the receptor in a conformation that is unresponsive to acetylcholine, thereby blocking the ligand-induced conformational changes necessary for channel opening and preventing neuromuscular transmission nih.govnih.gov.

Binding Site Selectivity of Metocurine Iodide

Structure Activity Relationships and Chemical Analogs of Metocurine Iodide

Chemical Synthesis and Derivation from (+)-Tubocurarine

Metocurine (B613844) iodide is derived from (+)-tubocurarine, a bis-benzylisoquinoline alkaloid historically sourced from plants of the Chondrodendron genus, famously used in curare preparations. echemi.comnih.gov The transformation of (+)-tubocurarine into metocurine iodide involves specific chemical modifications that enhance its pharmacological profile.

Methylation Reactions and Quaternary Ammonium (B1175870) Center Formation

The synthesis of metocurine iodide from (+)-tubocurarine primarily involves methylation reactions. Specifically, the two phenolic hydroxyl groups of (+)-tubocurarine are methylated to form methoxy (B1213986) groups, and the tertiary amine nitrogen atom is quaternized. washington.eduslideshare.net This dual methylation process results in a molecule with two quaternary ammonium centers, a characteristic feature shared by many potent neuromuscular blocking agents. slideshare.netresearchgate.net The quaternization of the nitrogen atoms is critical for establishing the positive charge necessary for binding to the anionic sites of the nicotinic acetylcholine (B1216132) receptor. slideshare.netresearchgate.net

Influence of Synthetic Modifications on Pharmacological Activity

The methylation of (+)-tubocurarine to produce metocurine iodide significantly alters its pharmacological properties, primarily by increasing its potency. Metocurine iodide is reported to be two to three times more potent than (+)-tubocurarine in humans. echemi.comwashington.edu This enhanced potency is a direct consequence of the structural modifications, which optimize the interaction with the neuromuscular junction. While (+)-tubocurarine exhibits some ganglion-blocking and histamine-releasing properties, metocurine iodide is noted to have a moderate risk of histamine (B1213489) release and some ganglion blocking activity, suggesting a potential modulation of these off-target effects through methylation. pharmacompass.comnih.govdrugbank.com The duration of action for metocurine iodide is generally considered similar to or slightly longer than that of (+)-tubocurarine. echemi.com

Structural Determinants of Receptor Affinity and Selectivity

Metocurine iodide functions as a competitive antagonist at the motor end-plate, binding to nicotinic acetylcholine receptors (nAChRs) and preventing the binding of acetylcholine. pharmacompass.comnih.govgenome.jp Its structure, characterized by two quaternary ammonium groups separated by a specific molecular length, is crucial for its affinity and efficacy.

Role of Methoxy Groups and Molecular Length in Binding Affinity

The interonium distance, the separation between the two positively charged nitrogen atoms, is a well-established determinant of neuromuscular blocking activity, with an optimal range of approximately 1.4 nm for many agents. washington.eduresearchgate.net Metocurine iodide, as a derivative of (+)-tubocurarine, maintains a molecular architecture that fits within this optimal range, contributing to its effective binding to the nAChR. nih.govresearchgate.netnih.gov Studies using acetylcholine-binding protein (AChBP) have revealed that metocurine and (+)-tubocurarine, despite their structural similarity, bind to the receptor in distinct orientations, interacting with different amino acid residues at the binding site. researchgate.netnih.gov Metocurine shows a strong preference for the α-ε interface of the nAChR, even more so than (+)-tubocurarine. nih.gov This differential binding orientation and subunit interface preference underscore the subtle yet significant role of structural nuances in determining receptor affinity and selectivity. nih.govresearchgate.netnih.gov

Comparative Structural Analysis with Related Neuromuscular Blocking Agents

Metocurine iodide can be compared structurally and pharmacologically with other neuromuscular blocking agents, particularly its precursor, (+)-tubocurarine, and other classes of agents.

(+)-Tubocurarine: Metocurine iodide is a direct analog, differing by the methylation of two hydroxyl groups and the quaternization of a tertiary amine. This modification leads to increased potency. echemi.comwashington.eduresearchgate.netnih.gov Both compounds bind to the nAChR, but with different orientations and preferences for specific subunit interfaces. nih.govresearchgate.netnih.gov

Chondocurine: This is another derivative of (+)-tubocurarine, which is bis-quaternized and exhibits greater potency than (+)-tubocurarine, highlighting the importance of bis-quaternary structures. washington.edu

Synthetic Agents (e.g., Pancuronium (B99182), Vecuronium (B1682833), Atracurium): These agents represent different structural classes (aminosteroids, benzylisoquinoliniums with ester linkages) and have varying SAR profiles. washington.eduoup.com While some combinations, like metocurine with pancuronium or vecuronium, can exhibit synergistic effects, the underlying mechanisms and structural requirements for synergy can differ. nih.gov Metocurine's binding is sensitive to ε-subunit mutations, whereas vecuronium is sensitive to δ-subunit mutations, indicating distinct interaction patterns. nih.gov

Research into Metocurine Iodide Derivatives and Analogs for Mechanistic Probes

While metocurine iodide itself is not typically described as a mechanistic probe, studies involving its interaction with receptors like AChBP provide valuable insights into the mechanisms of neuromuscular blockade. Computational modeling and mutagenesis studies, which have elucidated the distinct binding orientations of metocurine and (+)-tubocurarine, serve as examples of how structural variations are used to probe receptor binding sites and understand ligand-receptor interactions at an atomic level. researchgate.netnih.gov These investigations contribute to a broader understanding of SAR for neuromuscular blocking agents, aiding in the design of future compounds with tailored pharmacological profiles. slideshare.net

Pharmacological Investigations of Metocurine Iodide in Pre Clinical and in Vitro Models

In Vitro Receptor Binding and Functional Assays

Metocurine (B613844) iodide's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) has been extensively studied using various in vitro systems. These studies have been crucial in elucidating the compound's mechanism of action as a competitive antagonist at the neuromuscular junction. nih.govdrugbank.com

Heterologous Expression Systems for nAChR Studies (e.g., HEK293, BOSC23 cells, Xenopus oocytes)

To investigate the specific interactions between metocurine iodide and nAChR subunits, researchers utilize heterologous expression systems. Cell lines such as Human Embryonic Kidney 293 (HEK293) and its subclone BOSC23, as well as Xenopus oocytes, are commonly transfected with cDNA encoding different nAChR subunits. nih.govnih.govnih.govdtic.mil This allows for the creation of specific receptor subtypes, such as the adult muscle-type nAChR, which is a pentamer composed of α1, β1, δ, and ε subunits. nih.gov

Studies have successfully expressed human adult muscle nAChRs in BOSC23 cells to measure the effects of metocurine and other antagonists. nih.gov Similarly, Xenopus oocytes are a robust system for expressing various nAChR subtypes and studying their electrophysiological properties in response to compounds like metocurine. nih.govnih.gov These systems provide a controlled environment to dissect the contribution of individual receptor subunits to the binding and functional effects of metocurine iodide. For instance, by expressing receptors with specific subunit mutations, researchers can identify key amino acid residues involved in antagonist binding. nih.govresearchgate.net

Electrophysiological Techniques for Current Inhibition Measurements (e.g., Patch-Clamp)

The functional consequences of metocurine iodide binding to nAChRs are quantified using electrophysiological techniques, most notably the patch-clamp method. nih.govnih.govnobelprize.org This technique allows for the direct measurement of ion currents flowing through the nAChR channel in response to acetylcholine (ACh) application. nobelprize.org By applying ACh with and without metocurine to an outside-out patch of a cell membrane expressing nAChRs, researchers can measure the degree of current inhibition caused by the antagonist. nih.govntu.edu.sg

These measurements are used to determine the concentration of metocurine iodide required to inhibit the ACh-induced current by 50% (IC50). This value provides a quantitative measure of the antagonist's potency. nih.gov Patch-clamp experiments have revealed that metocurine's inhibitory effect is concentration-dependent and reversible. nih.gov Furthermore, these studies have been instrumental in understanding the site-selectivity of metocurine, showing its preference for the α-ε subunit interface in the adult human nAChR. nih.gov

Mechanistic Studies on Isolated Animal Tissue Preparations

Investigation of Inotropic Effects on Isolated Myocardial Muscle

The effects of metocurine iodide on cardiac muscle contractility have been investigated using isolated animal heart muscle preparations. nih.govfrontiersin.org In one study utilizing isolated canine heart muscle, metocurine iodide, at concentrations exceeding 15.0 x 10-3 g/L, produced a dose-dependent decrease in both the isometric force and the maximum velocity of force development. nih.govmedchemexpress.com This indicates a negative inotropic effect, or a reduction in the force of myocardial contraction. jaypeedigital.com

However, the study also noted that the myocardial depression observed with the commercial formulation of metocurine iodide was nearly identical to that produced by phenol, a preservative in the formulation. This suggests that the observed negative inotropic effect may be attributable to the preservative rather than metocurine itself. nih.gov When compared at equipotent neuromuscular blocking concentrations, the myocardial depression from metocurine was approximately three times less than that of d-tubocurarine. nih.gov

Table 1: Inotropic Effects of Metocurine Iodide on Isolated Canine Myocardial Muscle

| Parameter | Effect of Metocurine Iodide (>15.0 x 10-3 g/L) |

| Isometric Force (F) | Dose-dependent decrease nih.govmedchemexpress.com |

| Maximum Velocity of Force Development (dF/dt) | Dose-dependent decrease nih.govmedchemexpress.com |

Pharmacodynamic Characterization in Animal Models for Fundamental Biological Interaction

The primary pharmacodynamic effect of metocurine iodide is the competitive antagonism of acetylcholine at the nicotinic receptors of the motor end-plate, leading to skeletal muscle relaxation. nih.govjaypeedigital.com This action is the basis for its use as a neuromuscular blocking agent. The antagonism is reversible and can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for instance, by administering acetylcholinesterase inhibitors. nih.govdrugbank.com

In animal models, the pharmacodynamic effects of metocurine are characterized by a dose-dependent decrease in muscle twitch response to peripheral nerve stimulation. nih.gov Studies in horses have been conducted to determine the blood concentration required for a 50% paralyzing effect. nih.gov In anesthetized horses, the mean blood concentration for a 50% paralyzing dose of metocurine was found to be between 0.44 and 0.58 µg/mL. nih.gov

Animal studies have also been crucial in understanding the compound's broader physiological effects. For example, research in rats has examined the potentiation of neuromuscular blockade when metocurine is combined with other drugs. patsnap.com Additionally, studies in various animal models have helped to characterize the cardiovascular effects, which are generally less pronounced than those of d-tubocurarine, with a lower propensity for inducing histamine (B1213489) release and ganglionic blockade. nih.govpharmacology2000.com

Computational and Theoretical Approaches in Metocurine Iodide Research

Molecular Docking Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For metocurine (B613844) iodide, docking simulations have been crucial in elucidating its binding mode within the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors (nAChRs), its primary biological target. drugbank.comdrugbank.com

Studies using homology models of the human muscle nAChR and crystal structures of the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, have provided detailed atomic-level views of these interactions. researchgate.netresearchgate.net Computational analyses predict that metocurine, despite its structural similarity to d-tubocurarine, binds in a distinctly different orientation within the receptor's binding pocket. researchgate.netresearchgate.net The concave, hydrophobic face of the metocurine molecule is predicted to lie across several β-strands of the receptor subunit. researchgate.net

Key interactions involve one of the quaternary nitrogen atoms penetrating deep into the binding site, while the other remains more peripheral. researchgate.net These simulations have identified several amino acid residues crucial for binding, located on different loops of the receptor protein that form the binding pocket. researchgate.net

| Receptor/Model | Interacting Loop/Region | Key Amino Acid Residues | Reference |

|---|---|---|---|

| Lymnaea AChBP | Loop A | Y89 | researchgate.net |

| Lymnaea AChBP | Loop B | W143 | researchgate.net |

| Lymnaea AChBP | Loop C | Y192 | researchgate.net |

| Lymnaea AChBP | Loop E | L112, M114 | researchgate.net |

| Human Adult AChR (α/γ interface) | Binding Pocket | Tyr-111, Thr-117, Asp-173 | researchgate.net |

These docking studies provide a static but detailed snapshot of the ligand-receptor complex, forming the basis for more dynamic analyses and helping to explain the compound's antagonist activity at a structural level.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Stability

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, simulating its movement and conformational changes over time. nih.govdntb.gov.ua This technique is essential for assessing the stability of the binding pose predicted by docking and understanding the flexibility of both the ligand and the receptor. rowan.edursc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies focusing solely on metocurine iodide are not prominent in recent literature, it has been included in broader analyses of neuromuscular blocking agents. drugbank.comnih.govnih.gov

These models evaluate various molecular descriptors—such as size, shape, hydrophobicity, and electronic properties—to build a mathematical model that can predict the activity of new or untested compounds. For neuromuscular blockers like metocurine iodide, QSAR models can help identify the key structural features that contribute to potency and receptor selectivity. For instance, the presence and spacing of the quaternary ammonium (B1175870) groups are known to be critical for activity, a feature that is quantitatively captured in QSAR models of this class of drugs. researchgate.net

In Silico Drug Repurposing Investigations

Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy to accelerate the drug development process. nih.govresearchgate.net Computational, or in silico, methods play a pivotal role in this field by rapidly screening large libraries of known drugs against new biological targets. springernature.com Metocurine iodide has been identified in such studies as a potential candidate for novel therapeutic applications beyond its role as a neuromuscular blocker.

Virtual screening involves the computational screening of large compound databases against a specific protein target to identify potential "hits". nih.govschrodinger.comfomatmedical.com These methodologies can be either structure-based, relying on docking simulations, or ligand-based, which uses information about known active molecules. eurekaselect.comnih.gov

In a large-scale virtual screening effort, a library of 2,880 FDA-approved drugs was screened against the main protease (Mpro) of the SARS-CoV-2 virus, the causative agent of COVID-19. nih.gov Metocurine iodide was identified as one of the top ten potential lead molecules with a high binding affinity for the viral enzyme. nih.gov This identification highlights the power of virtual screening to quickly prioritize existing drugs for further investigation against new and urgent therapeutic targets. nih.govnih.gov

Following its identification through virtual screening, metocurine iodide was further investigated computationally for its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov The Mpro enzyme is crucial for the virus's replication cycle, making it a prime target for antiviral drugs. mdpi.comnih.govmdpi.com

Molecular docking simulations predicted that metocurine iodide binds effectively within the active site of the Mpro enzyme. nih.gov The analysis of its binding pattern revealed interactions with key amino acid residues essential for the enzyme's catalytic activity. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Target Protein | Main Protease (Mpro) of SARS-CoV-2 | nih.gov |

| Screening Library Size | 2,880 FDA-approved drugs | nih.gov |

| Binding Energy (Docking Score) | Ranked among the top 10 potential leads | nih.gov |

| Key Interacting Mpro Residues | His41, Met49, Asn142, Met165, Glu166 | nih.gov |

The computational results suggest that metocurine iodide could act as an inhibitor of this viral protease. nih.gov Specifically, interactions with residues like His41 (part of the catalytic dyad) and Glu166 are considered important for inhibiting the enzyme's function. nih.govchemrxiv.org These in silico findings provide a strong rationale for pursuing experimental validation of metocurine iodide as a repurposed therapy for COVID-19. nih.gov

Advanced Analytical Methodologies for Metocurine Iodide Characterization in Research

Spectroscopic Techniques in Elucidating Ligand-Receptor Interactions and Purity Assessment for Research Samples (e.g., ¹H-Nuclear Magnetic Resonance)

Spectroscopic methods, particularly ¹H-Nuclear Magnetic Resonance (NMR), are powerful tools in the structural and functional analysis of Metocurine (B613844) iodide. These techniques are instrumental in confirming the identity of the compound, assessing its purity, and providing insights into its binding mechanisms with cholinergic receptors.

Metocurine iodide acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors on the motor end-plate. nih.gov Understanding the specific molecular interactions involved in this binding is a key area of research. While direct NMR studies detailing the ligand-receptor complex of Metocurine iodide are not broadly published, the principles of NMR spectroscopy are widely applied to study such interactions. Techniques like chemical shift perturbation and saturation transfer difference (STD) NMR can reveal which parts of a ligand are in close proximity to the receptor, thereby mapping the binding epitope. For a molecule like Metocurine iodide, researchers would monitor the ¹H NMR spectrum upon introduction of the receptor protein. Changes in the chemical shifts of the protons on the benzylisoquinolinium structure would indicate their involvement in the binding process.

Purity assessment is a critical step in characterizing research samples to ensure that observed biological effects are attributable to the compound of interest and not to impurities. acs.org Quantitative ¹H NMR (qNMR) offers a primary method for determining the purity of Metocurine iodide. nih.gov This technique is advantageous as it is non-destructive and the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without a specific reference standard for the analyte itself.

The ¹H NMR spectrum of Metocurine iodide, a bisbenzylisoquinolinium alkaloid, would be expected to show characteristic signals for its aromatic protons, methoxy (B1213986) groups, and the N-methyl groups of the quaternary ammonium (B1175870) centers. The identification of quaternary ammonium cations using ¹H NMR can be challenging due to the absence of a directly attached proton. nih.gov However, weak signals arising from long-range coupling between nitrogen (¹⁴N) and nearby protons can sometimes provide evidence for the quaternary ammonium group. nih.gov For purity analysis, an internal standard with a known concentration and non-overlapping signals is added to a precisely weighed sample of Metocurine iodide. acs.org The purity is then calculated by comparing the integral of a specific, well-resolved signal from Metocurine iodide to the integral of a signal from the internal standard.

Table 1: General Parameters for Quantitative ¹H NMR (qNMR) Purity Assessment

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Pulse Program | Single 90° pulse | Ensures quantitative excitation across all frequencies. |

| Relaxation Delay (d1) | > 5 x T₁ (longest) | Allows for full relaxation of all protons, ensuring signal intensity is proportional to concentration. |

| Number of Scans | ≥ 8 (Adjusted for S/N) | Improves signal-to-noise ratio for accurate integration. |

| Acquisition Time | 2-4 seconds | Provides adequate resolution of signals. |

| Internal Standard | e.g., Maleic acid, Dimethyl sulfone | Must be stable, non-reactive, have simple spectrum, and be accurately weighed. |

Chromatographic Methods for Research Compound Separation and Analysis

Chromatographic techniques are essential for the separation of Metocurine iodide from complex mixtures, its quantification in various matrices, and for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for these applications. maxapress.com

Given its structure as a bisbenzylisoquinolinium alkaloid, reversed-phase HPLC (RP-HPLC) is a common approach for the analysis of Metocurine iodide. maxapress.com A specific method for the analysis of Metocurine iodide in biological fluids involves its quantitative extraction followed by determination using HPLC with a fluorescence detector. koreascience.kr The detection limits for this method in urine and blood were reported to be 0.8 ng and 1.2 ng, respectively, demonstrating high sensitivity. koreascience.kr

For general research analysis and separation, HPLC methods coupled with Ultraviolet (UV) detection are also applicable. While Metocurine iodide itself has limited UV absorbance, methods developed for similar neuromuscular blockers like Pancuronium (B99182) bromide, which also absorbs poorly in the UV region, can be adapted. fortunejournals.com Such methods often utilize low wavelengths (e.g., 210 nm) for detection. fortunejournals.com Furthermore, as the compound is an iodide salt, ion-pair RP-HPLC methods can be employed to enhance retention and separation. nih.govresearchgate.net These methods introduce an ion-pairing reagent into the mobile phase that forms a neutral complex with the charged analyte, improving its interaction with the nonpolar stationary phase.

More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide even greater selectivity and sensitivity, making them ideal for complex research applications such as metabolite identification or quantification at very low concentrations. maxapress.com Another technique, Micellar Electrokinetic Chromatography (MEKC), has been successfully applied to separate various bisbenzylisoquinolinium alkaloids, offering an alternative to traditional HPLC with different selectivity. nih.gov

Table 2: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Method 1 (Analogous to Pancuronium Bromide) fortunejournals.com | Method 2 (Ion-Pair for Iodide) nih.gov |

|---|---|---|

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | C8 (e.g., Pursuit XRs) |

| Mobile Phase | Glacial Acetic Acid : Water (1:100) | Acetonitrile and an aqueous phase containing 18-crown-6-ether, octylamine, and sodium dihydrogen phosphate. |

| Flow Rate | 0.5 ml/min | Isocratic flow |

| Detection | UV at 210 nm | UV detection |

| Application | Purity and quantification of the neuromuscular blocker. | Quantification of iodide in biological samples. |

The selection of a specific chromatographic method depends on the research goal, whether it is for preparative separation of the compound, purity analysis of a synthesized batch, or quantification in a complex biological matrix.

Comparative Molecular Pharmacology of Metocurine Iodide with Other Neuromuscular Blocking Agents

Synergistic and Antagonistic Interactions at the Molecular Level

The concurrent administration of different neuromuscular blocking agents (NMBAs) can lead to complex pharmacological interactions at the molecular level, resulting in synergistic, additive, or antagonistic effects. Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects. Clinically, this can translate to achieving a desired level of neuromuscular blockade with lower doses of each agent, potentially reducing dose-related side effects pharmacology2000.comnih.gov.

Conversely, metocurine (B613844) iodide can also interact antagonistically with other drug classes. For example, acetylcholinesterase inhibitors, such as neostigmine, edrophonium, and pyridostigmine, antagonize the neuromuscular blockade induced by metocurine iodide by increasing the concentration of acetylcholine (B1216132) at the neuromuscular junction, thereby overcoming the competitive blockade drugbank.comnih.govdrugbank.comnih.gov.

Differential Site Selectivity and Affinity Profiles Among Competitive Antagonists

The efficacy of competitive NMBAs like metocurine iodide is dictated by their affinity for the nicotinic acetylcholine receptor (nAChR) and their selectivity for specific binding sites on the receptor complex. The adult muscle-type nAChR is a pentameric protein composed of two α subunits, one β subunit, one δ subunit, and one ε subunit. Crucially, the binding sites for acetylcholine and competitive antagonists are located at the interfaces between the α and ε subunits (α-ε interface) and between the α and δ subunits (α-δ interface) nih.govnih.govnih.gov.

Metocurine iodide, along with (+)-tubocurarine, exhibits a pronounced preference for the α-ε interface. Studies have shown that metocurine has a significantly higher affinity for the α-ε interface compared to the α-δ interface, with selectivity ratios indicating a preference for the former nih.govnih.govnih.gov. For instance, metocurine has demonstrated a 70- to 170-fold higher affinity for the α-ε interface than the α-δ interface nih.gov. This differential binding affinity is a key factor in its pharmacological profile.

In contrast, other competitive antagonists display different selectivity patterns. Vecuronium (B1682833), for example, is primarily affected by mutations in the δ subunit, suggesting a stronger interaction with the α-δ interface nih.gov. Pancuronium (B99182) and vecuronium also tend to bind more tightly to the α-δ interface, while rocuronium (B1662866) exhibits less selectivity between the two sites nih.gov. These variations in site selectivity and affinity contribute to the differing potencies, onsets, and durations of action observed among competitive NMBAs.

Table 1: Comparative Site Selectivity and Affinity of Neuromuscular Blocking Agents at Adult Mouse nAChR

| Antagonist | High-Affinity Site Binding Constant (nM) | Low-Affinity Site Binding Constant (nM) | Selectivity Ratio (Low/High) | Preferred Binding Site | References |

| Metocurine | 99 | 16,451 | 166 | α–ε | nih.gov |

| (+)-Tubocurarine | 61 | 1,027 | 17 | α–ε | nih.gov |

| Pancuronium | 8 | 210 | 26 | α–δ | nih.gov |

| Vecuronium | ~21 | ~210 | ~10 | α–δ | nih.govnih.gov |

| Cisatracurium | 62 | 480 | 7.7 ± 2.9 | α–δ | nih.gov |

| Rocuronium | ~20 | ~21 | ~1.5 | Less selective | nih.gov |

Note: Data for Vecuronium and Rocuronium in nih.gov are presented as approximate values or ranges. Selectivity ratio is defined as the ratio of the low-affinity binding constant to the high-affinity binding constant. A higher ratio indicates greater selectivity for the high-affinity site. For metocurine, the high-affinity site is the α–ε interface.

Distinct Mechanistic Attributes Compared to Depolarizing Neuromuscular Blockers

Metocurine iodide functions as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptor, a characteristic shared by all nondepolarizing NMBAs. In contrast, depolarizing NMBAs, exemplified by succinylcholine (B1214915), operate via a fundamentally different mechanism aneskey.comresearchgate.netslideshare.netcambridge.org.

Mechanism of Action:

Metocurine Iodide (Nondepolarizing): Metocurine iodide binds to the acetylcholine binding sites on the α subunits of the nAChR. However, it does not activate the receptor or cause a conformational change that leads to ion channel opening. Instead, by occupying these sites, it physically prevents acetylcholine from binding and initiating the depolarization cascade necessary for muscle contraction drugbank.comnih.govaneskey.comresearchgate.netcambridge.orgactx.edu. This competitive blockade means that increasing the concentration of acetylcholine can overcome the block, which is the principle behind reversal with acetylcholinesterase inhibitors drugbank.comnih.govnih.gov.

Succinylcholine (Depolarizing): Succinylcholine acts as an acetylcholine receptor agonist. Upon binding to the nAChR, it causes initial depolarization of the motor end-plate, mimicking acetylcholine's action and leading to transient muscle fasciculations. However, unlike acetylcholine, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase. This results in a sustained depolarization of the motor end-plate, which prevents the muscle fiber from repolarizing and firing subsequent action potentials. Furthermore, prolonged depolarization leads to desensitization of the nAChR, rendering it unresponsive to acetylcholine aneskey.comresearchgate.netslideshare.netdrugbank.com.

Other Distinguishing Features:

Receptor Interaction: Nondepolarizing agents like metocurine iodide block receptor activation without causing sustained depolarization, whereas depolarizing agents like succinylcholine cause prolonged depolarization and subsequent desensitization aneskey.comresearchgate.netslideshare.netcambridge.orgactx.edu.

Metabolism: Succinylcholine is rapidly metabolized by plasma pseudocholinesterase (butyrylcholinesterase) researchgate.netderangedphysiology.com. Nondepolarizing agents have varied elimination pathways, including hepatic metabolism, renal excretion, or Hofmann elimination (spontaneous degradation) researchgate.netcambridge.orgderangedphysiology.com.

Ganglionic Activity: Metocurine iodide possesses some degree of ganglion blocking activity, which can influence autonomic function drugbank.comnih.gov. Succinylcholine, on the other hand, primarily acts at the neuromuscular junction and does not significantly affect pre-synaptic or ganglionic acetylcholine receptors drugbank.com.

Histamine (B1213489) Release: Metocurine iodide carries a moderate risk of histamine release, a characteristic more commonly associated with benzylisoquinolinium compounds than aminosteroids drugbank.comnih.govcambridge.orgactx.edu.

Table 2: Key Mechanistic Differences Between Metocurine Iodide and Succinylcholine

| Feature | Metocurine Iodide (Nondepolarizing) | Succinylcholine (Depolarizing) |

| Primary Action | Competitive antagonist at nAChR | Agonist at nAChR |

| Effect on End-Plate | Blocks acetylcholine binding, prevents depolarization | Causes prolonged depolarization, leading to desensitization |

| Muscle Response | Progressive flaccid paralysis | Initial fasciculations followed by flaccid paralysis |

| Reversal Agent | Acetylcholinesterase inhibitors (e.g., neostigmine) | No specific reversal agent; relies on enzyme metabolism |

| Metabolism | Hepatic metabolism, renal excretion, or Hofmann elimination | Hydrolysis by plasma pseudocholinesterase (butyrylcholinesterase) |

| Ganglionic Activity | Possesses some ganglion blocking activity | Minimal or no direct ganglionic activity |

| Histamine Release | Moderate risk | Not a primary characteristic |

Compound List:

Metocurine iodide

Acetylcholine

Neostigmine

Edrophonium

Pyridostigmine

(+)-Tubocurarine

Pancuronium

Vecuronium

Rocuronium

Cisatracurium

Atracurium

Succinylcholine

Gallamine

Alcuronium

Pipecuronium

Mivacurium

Future Research Trajectories and Unresolved Academic Questions

Development of Advanced Methodological Frameworks for Mechanistic Studies

Advancing the understanding of Metocurine (B613844) iodide's action necessitates the application and development of sophisticated methodological frameworks that can probe its interactions at a molecular and systemic level.

Computational chemistry and molecular modeling are becoming indispensable tools. Techniques such as molecular dynamics (MD) simulations, molecular docking, and quantum mechanics calculations allow for the investigation of drug-receptor interactions with high resolution. researchgate.net For Metocurine, docking strategies that account for the flexibility of both the ligand and the receptor protein have been employed to predict binding orientations. researchgate.netnih.gov Future studies could expand on this by using these computational approaches in concert with experimental techniques like site-directed mutagenesis and crystallography to validate and refine binding models. researchgate.net Furthermore, the use of computer-aided 'quantitative structure–activity relationship' (QSAR) and the emerging field of 'conformation–action relationship' (CAR) offer powerful frameworks for future research. oup.com These methods can help in systematically analyzing how the specific three-dimensional structure and conformational flexibility of Metocurine relate to its binding affinity and functional effects, potentially guiding the design of new agents with improved properties. oup.com

On the clinical and physiological side, advanced monitoring techniques are crucial for more detailed mechanistic studies in a physiological context. The use of quantitative neuromuscular monitoring, which provides a continuous and precise measurement of the degree of neuromuscular blockade, is an example of such a framework. clinicaltrials.gov This methodology allows for a more accurate characterization of the pharmacodynamics of neuromuscular blocking agents in vivo, moving beyond qualitative assessments. clinicaltrials.govresearchgate.net Integrating such detailed physiological data with molecular-level models represents a powerful, multi-scale approach to fully understand the drug's mechanism of action.

Theoretical Modeling of Neuromuscular Transmission Blockade Beyond Current Paradigms

The classical model of Metocurine's action is based on simple competitive antagonism at the nAChR. nih.govcambridge.org While foundational, this paradigm does not fully account for all observed phenomena, such as the fade seen during train-of-four stimulation. psu.edu Future research requires the development of more comprehensive theoretical models that incorporate a greater degree of biological complexity.

One avenue of research involves creating models that more accurately reflect the dynamic environment of the synapse. This includes modeling the kinetics of acetylcholine (B1216132) (ACh) release, its diffusion in the synaptic cleft, its binding to receptors, and its subsequent hydrolysis. psu.edu Some advanced models have begun to explore discrepancies between in vivo and in vitro data, suggesting that factors like the relatively low concentration of ACh in the synapse during physiological stimulation are critical for accurately simulating in vivo effects. arxiv.org Developing models that can simultaneously describe both in vivo and in vitro results is a key challenge. arxiv.org

Another promising direction is the incorporation of more complex receptor gating schemes into theoretical models. Instead of a simple open-closed state, models that include multiple closed, open, and desensitized states, such as a cyclic gating scheme, may provide a more accurate representation of nAChR function in the presence of an antagonist like Metocurine. arxiv.org

Q & A

Q. What is the mechanism of action of metocurine iodide as a neuromuscular blocking agent, and how does it differ from other benzylisoquinolinium compounds?

Metocurine iodide acts as a competitive, non-depolarizing neuromuscular blocker by binding to nicotinic acetylcholine receptors at the neuromuscular junction, preventing depolarization and muscle contraction. Unlike other benzylisoquinolinium agents (e.g., atracurium), it exhibits moderate histamine release and ganglion-blocking activity, which can influence hemodynamic stability during administration . Methodologically, its effects are assessed using in vivo twitch suppression models in animals, where incremental dosing and stabilization criteria (e.g., three consistent twitch responses) are employed to quantify potency .

Q. How should researchers address variability in neuromuscular blocking responses to metocurine iodide in experimental models?

Variability can arise from interspecies differences in receptor sensitivity or drug-protein binding. To mitigate this, researchers should:

- Standardize dosing protocols (e.g., incremental doses of 2–5 µg/kg with 40–60 s intervals between administrations).

- Monitor twitch suppression stability (≥3 consistent responses) before proceeding.

- Control for confounding factors like anesthesia depth or concurrent medications (e.g., phenytoin, which alters protein binding and receptor density) .

Advanced Research Questions

Q. What experimental designs are optimal for analyzing the autonomic vs. neuromuscular effects of metocurine iodide?

A dual-model approach is recommended:

- Neuromuscular blockade : Use isolated nerve-muscle preparations (e.g., guinea pig lumbrical muscle) to measure twitch suppression and calculate dose-response curves.

- Autonomic effects : Assess ganglionic and muscarinic blockade via in vivo models (e.g., vagal inhibition in dogs). Comparative ratios (e.g., ) can quantify selectivity, with metocurine’s muscarinic blockade being twice that of d-tubocurarine .

- Validate histamine release using H1/H2 receptor antagonists (e.g., perphenazine and metiamide) to inhibit depressor responses .

Q. How can researchers resolve contradictions in reported hemodynamic effects of metocurine iodide across studies?

Discrepancies often stem from differences in dosing regimens or model systems. To address this:

- Replicate studies using standardized protocols (e.g., fixed-dose intervals and species-specific baselines).

- Apply multivariate statistical analyses (e.g., two-way ANOVA) to isolate drug effects from confounding variables like anesthesia or surgical stress .

- Compare results with structurally related agents (e.g., d-tubocurarine) to contextualize autonomic margins of safety .

Q. What methodologies ensure reproducibility when studying metocurine iodide’s interaction with long-term therapies like phenytoin?

- Pharmacokinetic profiling : Measure plasma protein binding changes via equilibrium dialysis and correlate with twitch recovery times.

- Receptor density assays : Use radiolabeled ligands (e.g., H-acetylcholine) to quantify nicotinic receptor upregulation in chronic phenytoin-treated models.

- Dose adjustment : Incrementally increase metocurine doses (e.g., 5–10 µg/kg steps) to account for reduced sensitivity, with real-time neuromuscular monitoring .

Q. How should researchers validate the purity and identity of metocurine iodide in experimental settings, given its discontinued commercial availability?

- Synthetic validation : Characterize batches via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, referencing the CAS registry (7601-55-0) .

- Functional assays : Confirm neuromuscular blocking activity in comparison to historical potency data (e.g., ED values in animal models).

- Ethical sourcing : Collaborate with certified API manufacturers adhering to GMP/FDA guidelines, documenting lot numbers and storage conditions .

Methodological and Ethical Considerations

Q. What strategies minimize histamine-related adverse effects in preclinical studies using metocurine iodide?

- Pre-treat subjects with H1/H2 antagonists (e.g., 1 mg/kg metiamide) 20 minutes before metocurine administration.

- Use slow infusion rates (<1 µg/kg/min) to reduce abrupt histamine release.

- Monitor mean arterial pressure and heart rate for depressor responses (e.g., >25% increase in heart rate or >20% drop in blood pressure) .

Q. How can researchers ethically justify required open-ended responses in human studies involving metocurine analogues?

- Align with ethical guidelines (e.g., IRB protocols) by framing open-ended questions as fraud-detection tools (e.g., "Describe any discomfort experienced during the procedure").

- Ensure transparency in consent forms about mandatory response requirements .

Data Reporting Standards

Q. What documentation is critical for publishing metocurine iodide research in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

Q. How should conflicting data on metocurine’s ganglion-blocking activity be presented to enhance scholarly debate?

- Use comparative tables to juxtapose historical and contemporary findings (e.g., ganglionic vs. neuromuscular potency ratios).

- Discuss limitations (e.g., model specificity) and propose validation studies (e.g., in vitro ganglion assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.